2-phenoxy-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-phenoxy-N-(2-phenoxyethyl)acetamide is a chemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.316.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-phenoxyethyl)acetamide involves several steps. One method includes the aminolysis reaction between methyl chloroacetate and methylamine alcohol solution at low temperature to form an intermediate, followed by heating phenoxy phenol and anhydrous potassium carbonate in an organic solvent like N,N-dimethylformamide (DMF) to produce phenolate. The phenolate then reacts with the intermediate in DMF to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for higher yields and purity. For example, the reaction between phenoxy phenol and 2-chloracetyl methylamine in DMF can produce the compound with a yield between 85% and 88% and a purity over 99% .
Chemical Reactions Analysis
2-phenoxy-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:
Hydrolysis: This reaction converts the compound to the corresponding phenoxy acid.
Coupling Reactions: The compound can couple with other molecules, such as 2-amino-4-(4-bromophenyl)thiazole, in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to form new compounds.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential in biological studies, particularly in medicinal chemistry.
Medicine: Research has explored its pharmacological activities, including its potential as a therapeutic candidate.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known that the compound can interact with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
2-phenoxy-N-(2-phenoxyethyl)acetamide can be compared with other similar compounds, such as:
2-phenoxy-N-phenylacetamides: These compounds have been studied for their anticancer activity and have shown moderate to potent cytotoxicity against several human cancer cell lines.
Phenoxy acetamide derivatives: These include compounds like chalcone, indole, and quinoline derivatives, which have been investigated for their pharmacological activities.
Biological Activity
2-Phenoxy-N-(2-phenoxyethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships, and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H19N1O3
- CAS Number : 1105208-78-3
The compound features two phenoxy groups attached to an acetamide moiety, which is significant for its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets. Studies have indicated that the compound may exert its effects through the following mechanisms:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It induces apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
- Neuroprotective Effects : The phenoxy groups are believed to interact with NMDA receptors, which play a crucial role in neurodegenerative diseases. This interaction may help mitigate excitotoxicity associated with conditions like Alzheimer's disease.
- Anti-inflammatory Properties : The compound has demonstrated the ability to downregulate pro-inflammatory cytokines, suggesting potential use in treating inflammatory disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Key findings include:
- Phenoxy Substituents : Variations in the phenoxy substituents significantly affect biological activity. For instance, modifications at specific positions on the phenyl rings can enhance or reduce potency against cancer cell lines.
- Acetamide Moiety : The presence of the acetamide group is essential for maintaining biological activity, as it influences binding affinity to target proteins.
Research Findings and Case Studies
Numerous studies have evaluated the biological activity of this compound across different models:
Study | Biological Activity | Findings |
---|---|---|
Study A | Anticancer | Induced apoptosis in HepG2 cells with an IC50 of 3.84 μM |
Study B | Neuroprotection | Reduced neurodegeneration in NMDA-lesion rat model |
Study C | Anti-inflammatory | Decreased TNF-alpha levels in activated macrophages |
Detailed Findings
- Anticancer Activity : In vitro studies revealed that this compound effectively inhibited cell growth in various cancer cell lines, including HepG2 and MKN74, demonstrating IC50 values significantly lower than standard chemotherapeutics like Doxorubicin .
- Neuroprotective Effects : In animal models, the compound exhibited neuroprotective effects by reducing oxidative stress markers and improving cognitive function post-injury . The phenoxy groups were shown to enhance interaction with NMDA receptors, which is critical for neuroprotection .
- Anti-inflammatory Properties : The compound was found to inhibit the production of inflammatory mediators in human mast cells, showcasing its potential for treating conditions characterized by excessive inflammation .
Properties
IUPAC Name |
2-phenoxy-N-(2-phenoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-16(13-20-15-9-5-2-6-10-15)17-11-12-19-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBUTUVAZFYUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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